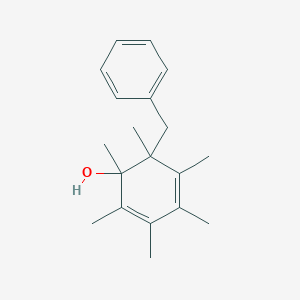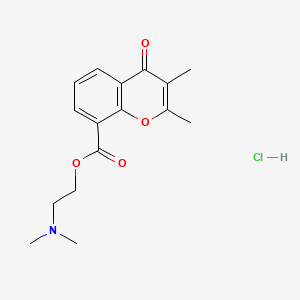
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chromone core, which is a benzopyranone structure, and additional functional groups that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of Chromone-8-carboxylic acid with 2,3-dimethyl- dimethylaminoethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromone-3-carboxylic acid: Another chromone derivative with different functional groups.
Dimethylaminoethyl acrylate: A compound with a similar dimethylaminoethyl group but different core structure.
Uniqueness
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is unique due to its specific combination of functional groups and the presence of the chromone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73771-76-3 |
|---|---|
Molekularformel |
C16H20ClNO4 |
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-15-12(14(10)18)6-5-7-13(15)16(19)20-9-8-17(3)4;/h5-7H,8-9H2,1-4H3;1H |
InChI-Schlüssel |
AZHOPNFILZVJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


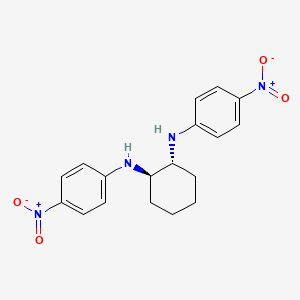
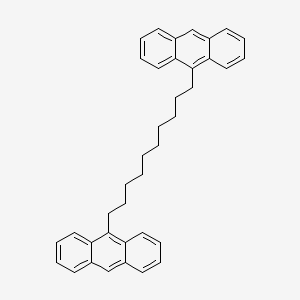
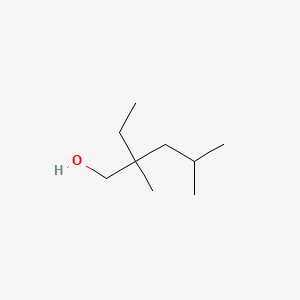
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
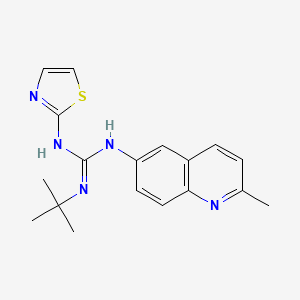

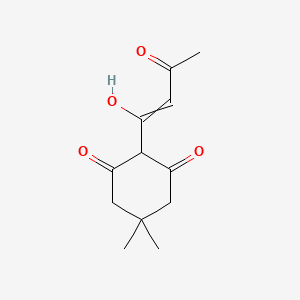
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)


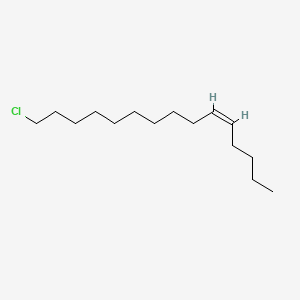
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
